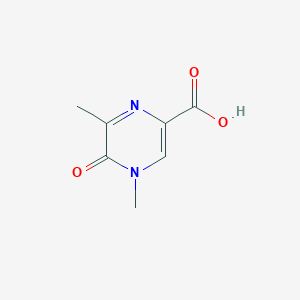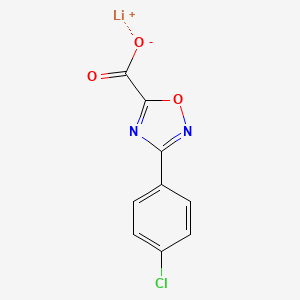
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is an organic compound with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of both cyclohexyl and cyclopropyl groups attached to a propane-1,3-dione backbone. It is a versatile chemical known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione typically involves the reaction of cyclohexyl and cyclopropyl derivatives with propane-1,3-dione. One common method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring . The reaction is carried out in a three-neck round bottom flask equipped with a magnetic stirrer bar, condenser, and thermometer pocket in a heating water bath . Dimethyl amino pyridine (DMAP) is often used as a reagent to facilitate the rearrangement of the enol ester to the final triketone molecule .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione involves the inhibition of specific enzymes. For instance, it is known to inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This inhibition disrupts the breakdown of the amino acid tyrosine, leading to the accumulation of toxic intermediates and ultimately causing plant death. This mechanism is particularly relevant in its application as a herbicide.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the cyclopropyl group.
2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione: A derivative with enhanced herbicidal activity.
Uniqueness
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in the development of herbicides and other agrochemicals.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H18O2/c13-11(8-12(14)10-6-7-10)9-4-2-1-3-5-9/h9-10H,1-8H2 |
Clave InChI |
KEBNILQAAGELPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)CC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)



![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)

![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
